11-Bromo-10-undecenoic acid
Overview
Description
11-Bromo-10-undecenoic acid is an organic compound with the molecular formula C11H19BrO2 It is a brominated derivative of undecenoic acid, characterized by the presence of a bromine atom at the 11th position and a double bond between the 10th and 11th carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
11-Bromo-10-undecenoic acid can be synthesized through the bromination of 10-undecenoic acid. The reaction typically involves the use of hydrobromic acid (HBr) in the presence of a peroxide initiator. The reaction conditions are carefully controlled to ensure the selective bromination at the 11th position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of hydrobromic acid to a solution of 10-undecenoic acid in an appropriate solvent, such as toluene. The reaction mixture is then subjected to purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
11-Bromo-10-undecenoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the molecule allows for addition reactions, such as hydrogenation.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are used under hydrogen gas (H2) atmosphere.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Addition: Formation of saturated compounds through hydrogenation.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
11-Bromo-10-undecenoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and pharmaceuticals.
Biology: Studied for its potential antimicrobial properties, particularly against fungal infections.
Medicine: Investigated for its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Bromo-10-undecenoic acid involves its interaction with biological membranes and enzymes. The bromine atom and the double bond in the molecule contribute to its reactivity, allowing it to disrupt cellular processes. In antimicrobial applications, it is believed to interfere with the synthesis of cell wall components and membrane integrity, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
10-Undecenoic Acid: A precursor to 11-Bromo-10-undecenoic acid, used in similar applications but lacks the bromine atom.
11-Bromoundecanoic Acid: Similar structure but lacks the double bond, leading to different reactivity and applications.
10-Bromoundecanoic Acid: Another brominated derivative with the bromine atom at a different position, affecting its chemical behavior.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a double bond, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
(E)-11-bromoundec-10-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h8,10H,1-7,9H2,(H,13,14)/b10-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRZUJZXSTZDBZ-CSKARUKUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC=CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCCC(=O)O)CCC/C=C/Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100399-51-7 | |
Record name | 10-Undecenoic acid, 11-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100399517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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